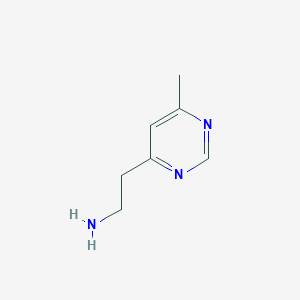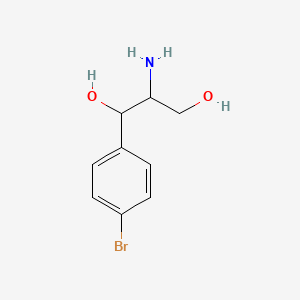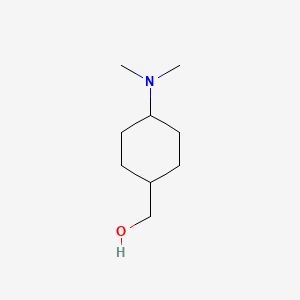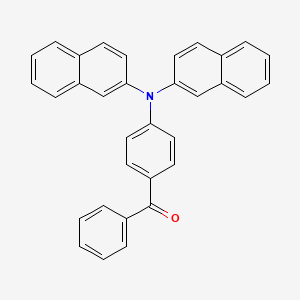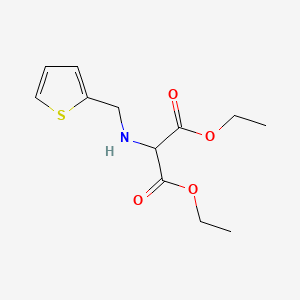
3,3'-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an acridine core with two benzoic acid groups attached at the 2 and 7 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid typically involves multiple steps. One common method starts with the preparation of the acridine core, followed by the introduction of the benzoic acid groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridine core or the benzoic acid groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy or amino derivatives.
科学研究应用
3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid involves its interaction with specific molecular targets and pathways. The acridine core can intercalate into DNA, disrupting its function and leading to various biological effects. Additionally, the benzoic acid groups can interact with enzymes and receptors, modulating their activity and contributing to the compound’s overall effects.
相似化合物的比较
Similar Compounds
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: Another acridine derivative with similar structural features.
Acridine-9(10H)-one: A simpler acridine compound used in various applications.
Acridone acetic acid: Known for its pharmacological properties.
Uniqueness
3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid is unique due to the presence of two benzoic acid groups, which enhance its chemical reactivity and potential biological activities. This structural feature distinguishes it from other acridine derivatives and contributes to its diverse applications in research and industry.
属性
分子式 |
C27H17NO5 |
|---|---|
分子量 |
435.4 g/mol |
IUPAC 名称 |
3-[7-(3-carboxyphenyl)-9-oxo-10H-acridin-2-yl]benzoic acid |
InChI |
InChI=1S/C27H17NO5/c29-25-21-13-17(15-3-1-5-19(11-15)26(30)31)7-9-23(21)28-24-10-8-18(14-22(24)25)16-4-2-6-20(12-16)27(32)33/h1-14H,(H,28,29)(H,30,31)(H,32,33) |
InChI 键 |
AIIAHEIEZDPDBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)NC4=C(C3=O)C=C(C=C4)C5=CC(=CC=C5)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]-](/img/structure/B14130120.png)
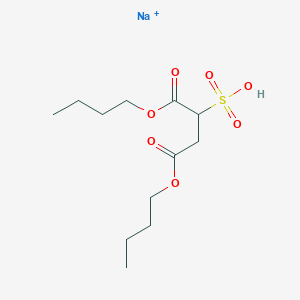

![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)
![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)
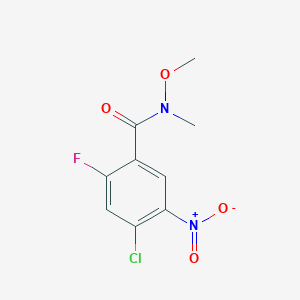
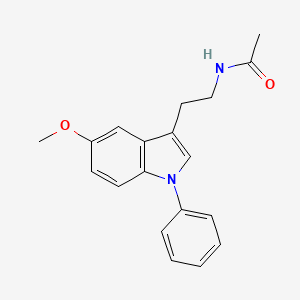
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B14130168.png)
![Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14130172.png)
